molecular formula C16H24N4O7 B592923 Boc-PNA-T-OH CAS No. 139166-80-6

Boc-PNA-T-OH

Cat. No. B592923
M. Wt: 384.389
InChI Key: PEEAYPKZPYCUQP-UHFFFAOYSA-N
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Description

“Boc-PNA-T-OH” is a Boc PNA monomer that serves as a building block for the synthesis of PNA oligomers . It has a molecular formula of C16H24N4O7 and a molecular weight of 384.39 .


Synthesis Analysis

The synthesis of PNA is usually performed by automated solid phase methods, similar to the case of DNA and RNA oligonucleotide synthesis . An optimized automated PNA synthesis protocol has been reported, where under optimal conditions, the product yield of a test 17-mer PNA is approximately 90% . The average coupling yield is 99.4% . The synthesis strategy is Boc/Z and the deprotected amine is neutralized .


Molecular Structure Analysis

The molecular structure of “Boc-PNA-T-OH” is characterized by a peptide-like N-(2-aminoethyl)glycine backbone, forming highly stable amide bonds between the monomeric units . Different basic groups (purines and pyrimidines) are then attached to the peptide framework via a methylene carbonyl group to form a non-chiral and uncharged structure .


Chemical Reactions Analysis

In the synthesis of PNA, the carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester . A new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .


Physical And Chemical Properties Analysis

“Boc-PNA-T-OH” is a white to off-white powder . Its exact mass is 384.16400 and its PSA is 150.80000 .

Scientific Research Applications

  • Synthesis and Optimization : Boc-PNA-T-OH is a crucial component in the synthesis of PNAs, which are synthetic molecules designed to mimic natural nucleic acids. This makes them highly useful in various chemical and biomedical applications. Researchers have focused on optimizing the synthetic routes for N-Boc-PNA-T-OH, highlighting its pivotal role in PNA chemistry and its reproducible high yield and purity in production (Alpturk et al., 2018).

  • Enhancing Nucleic Acid Affinity : Modifications with Boc-PNA-T-OH have been shown to significantly enhance the affinity of PNAs towards RNA and DNA targets while maintaining specificity and discrimination against mismatches. This is crucial for applications in gene therapy and molecular diagnostics (Rajeev et al., 2002).

  • Improved Water Solubility and Biocompatibility : PNAs incorporating Boc-PNA-T-OH have been developed with improved water solubility and biocompatibility compared to other oligonucleotides. This enhances their potential in biological and medicinal applications, such as drug discovery and molecular engineering (Sahu et al., 2011).

  • Facilitating PNA-Peptide Conjugates Synthesis : Boc-PNA-T-OH plays a role in facilitating the synthesis of PNA-peptide conjugates, which are essential in various biochemical and biotechnological applications. The ability to create such conjugates opens up new possibilities in the field of chemical biology (Huang et al., 2014).

  • Targeting Genetic Diseases : The use of Boc-PNA-T-OH in the synthesis of PNAs allows for the development of molecular tools aimed at the diagnosis and detection of genetic diseases, leveraging its ability to bind to DNA and RNA with high affinity and sequence selectivity (Abdelbaky et al., 2019).

Future Directions

Peptide Nucleic Acids (PNAs) are an intriguing class of synthetic biomolecules with great potential in medicine . They have found extensive applications in the fields of gene therapeutics and biomedical diagnostics . Despite the numerous benefits of PNAs, few studies have explored these molecules because of the ongoing challenges regarding their synthesis .

properties

IUPAC Name

2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJPRVGZZWRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(5-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid

Citations

For This Compound
9
Citations
KP Nandhini, S Noki, E Brasil, F Albericio… - Organic & …, 2023 - pubs.rsc.org
… Thus, the syntheses were run from commercially available Boc–PNA–T–OH and Fmoc–PNA–T–OH monomers (in the latter case on Wang resin) for comparison purposes. …
Number of citations: 3 pubs.rsc.org
O ALPTURK, ZS Yeşilbaş, G SARIOĞLU… - Journal of the Turkish …, 2018 - dergipark.org.tr
… With this motivation, we compared some widely utilized synthetic routes to obtain N-Boc-PNA-T-OH, and N-Fmoc-PNA-T-OH. Our results indicate that N-Bocethylenediamine is the most …
Number of citations: 8 dergipark.org.tr
M Galli, A Guerrini, S Cauteruccio, P Thakare, D Dova… - Rsc Advances, 2017 - pubs.rsc.org
… hydrochloride salt groups (MBHA resin, 0.63 mmol g −1 ) was purchased from VWR International, and it was downloaded to 0.2 mmol g −1 with the thymine monomer Boc-PNA-T-OH as …
Number of citations: 53 pubs.rsc.org
S Riela, A Borrego-Sánchez, S Cauteruccio… - Journal of Materials …, 2023 - pubs.rsc.org
… The MBHA resin (150 mg, 0.3 mmol g −1 , 0.045 mmol), downloaded with the Boc–PNA–T–OH monomer, was swollen in CH 2 Cl 2 for 40 min, and the Boc group of the anchored …
Number of citations: 1 pubs.rsc.org
S Malik, FJ Slack, R Bahal - MethodsX, 2020 - Elsevier
Peptide nucleic acids (PNAs) have emerged as one of the most versatile tools with a wide range of biomedical applications including antisense, antimiR, antigene, as well as site-…
Number of citations: 8 www.sciencedirect.com
J Kesy, KM Patil, SR Kumar, Z Shu, HY Yong… - Bioconjugate …, 2019 - ACS Publications
RNAs play critical roles in diverse catalytic and regulatory biological processes and are emerging as important disease biomarkers and therapeutic targets. Thus, developing chemical …
Number of citations: 41 pubs.acs.org
D Ackermann, M Famulok - Nucleic acids research, 2013 - academic.oup.com
… The three remaining pcPNA monomers Boc-PNA-C(Z)-OH, Boc-PNA-G(Z)-OH and Boc-PNA-T-OH are commercially available. The 2-thiouracil monomer ( 1 ) was synthesized using a …
Number of citations: 46 academic.oup.com
E Brognara, E Fabbri, F Aimi… - International …, 2012 - spandidos-publications.com
… All the PNAs were synthesized in a 5 μmol scale using MBHA resin loaded with Boc-PNA-T-OH as first monomer. The R8 tail of Rpep-PNA-a221 was introduced using the same …
Number of citations: 81 www.spandidos-publications.com
M Massaro, E Licandro, S Cauteruccio… - Journal of colloid and …, 2022 - Elsevier
The development of systems able to deliver genetic material into a target site is a challenge for modern medicine. Single-stranded peptide nucleic acids have attracted attention as …
Number of citations: 11 www.sciencedirect.com

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